Cas no 477297-35-1 ((2E)-2-4-(4-bromophenyl)-1,3-thiazol-2-yl-3-(3,4-difluorophenyl)aminoprop-2-enenitrile)

(2E)-2-4-(4-bromophenyl)-1,3-thiazol-2-yl-3-(3,4-difluorophenyl)aminoprop-2-enenitrile 化学的及び物理的性質
名前と識別子
-
- (2E)-2-4-(4-bromophenyl)-1,3-thiazol-2-yl-3-(3,4-difluorophenyl)aminoprop-2-enenitrile
- (E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((3,4-difluorophenyl)amino)acrylonitrile
- 2-Thiazoleacetonitrile, 4-(4-bromophenyl)-α-[[(3,4-difluorophenyl)amino]methylene]-
- 477297-35-1
- AKOS005639486
- (E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3,4-difluoroanilino)prop-2-enenitrile
- (2E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(3,4-difluorophenyl)amino]prop-2-enenitrile
- F0837-0378
-
- インチ: 1S/C18H10BrF2N3S/c19-13-3-1-11(2-4-13)17-10-25-18(24-17)12(8-22)9-23-14-5-6-15(20)16(21)7-14/h1-7,9-10,23H/b12-9+
- InChIKey: QMYPBLOQSCRTMN-FMIVXFBMSA-N
- ほほえんだ: C(#N)/C(/C1=NC(C2=CC=C(Br)C=C2)=CS1)=C\NC1=CC=C(F)C(F)=C1
計算された属性
- せいみつぶんしりょう: 416.97469g/mol
- どういたいしつりょう: 416.97469g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 25
- 回転可能化学結合数: 4
- 複雑さ: 530
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 77Ų
- 疎水性パラメータ計算基準値(XlogP): 5.6
じっけんとくせい
- 密度みつど: 1.586±0.06 g/cm3(Predicted)
- ふってん: 523.7±60.0 °C(Predicted)
- 酸性度係数(pKa): -1.91±0.10(Predicted)
(2E)-2-4-(4-bromophenyl)-1,3-thiazol-2-yl-3-(3,4-difluorophenyl)aminoprop-2-enenitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0837-0378-40mg |
(2E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(3,4-difluorophenyl)amino]prop-2-enenitrile |
477297-35-1 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0837-0378-3mg |
(2E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(3,4-difluorophenyl)amino]prop-2-enenitrile |
477297-35-1 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0837-0378-4mg |
(2E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(3,4-difluorophenyl)amino]prop-2-enenitrile |
477297-35-1 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0837-0378-5mg |
(2E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(3,4-difluorophenyl)amino]prop-2-enenitrile |
477297-35-1 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0837-0378-100mg |
(2E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(3,4-difluorophenyl)amino]prop-2-enenitrile |
477297-35-1 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0837-0378-10mg |
(2E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(3,4-difluorophenyl)amino]prop-2-enenitrile |
477297-35-1 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0837-0378-2μmol |
(2E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(3,4-difluorophenyl)amino]prop-2-enenitrile |
477297-35-1 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0837-0378-1mg |
(2E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(3,4-difluorophenyl)amino]prop-2-enenitrile |
477297-35-1 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0837-0378-20mg |
(2E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(3,4-difluorophenyl)amino]prop-2-enenitrile |
477297-35-1 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0837-0378-10μmol |
(2E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(3,4-difluorophenyl)amino]prop-2-enenitrile |
477297-35-1 | 90%+ | 10μl |
$69.0 | 2023-05-17 |
(2E)-2-4-(4-bromophenyl)-1,3-thiazol-2-yl-3-(3,4-difluorophenyl)aminoprop-2-enenitrile 関連文献
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
(2E)-2-4-(4-bromophenyl)-1,3-thiazol-2-yl-3-(3,4-difluorophenyl)aminoprop-2-enenitrileに関する追加情報
(2E)-2-4-(4-bromophenyl)-1,3-thiazol-2-yl-3-(3,4-difluorophenyl)aminoprop-2-enenitrile (CAS No. 477297-35-1): A Comprehensive Overview
(2E)-2-4-(4-bromophenyl)-1,3-thiazol-2-yl-3-(3,4-difluorophenyl)aminoprop-2-enenitrile (CAS No. 477297-35-1) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of thiazole derivatives and is characterized by its unique structural features, including a brominated phenyl group, a difluorophenyl group, and a cyano group. These structural elements contribute to its diverse biological activities and make it a promising candidate for further research and development.
The synthesis of (2E)-2-4-(4-bromophenyl)-1,3-thiazol-2-yl-3-(3,4-difluorophenyl)aminoprop-2-enenitrile involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Recent advancements in synthetic methodologies have enabled chemists to optimize the synthesis of this compound, making it more accessible for large-scale production. The key steps in the synthesis include the formation of the thiazole ring, the introduction of the brominated and difluorophenyl groups, and the final coupling reaction to form the desired product.
In terms of its biological activity, (2E)-2-4-(4-bromophenyl)-1,3-thiazol-2-yl-3-(3,4-difluorophenyl)aminoprop-2-enenitrile has shown promising results in various preclinical studies. One of the most notable applications of this compound is its potential as an anticancer agent. Research has demonstrated that it exhibits selective cytotoxicity against several cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action is believed to involve the inhibition of key signaling pathways that are crucial for cancer cell survival and proliferation.
Furthermore, studies have also explored the potential of (2E)-2-4-(4-bromophenyl)-1,3-thiazol-2-yl-3-(3,4-difluorophenyl)aminoprop-2-enenitrile as an anti-inflammatory agent. In vitro experiments have shown that it can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This property makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic properties of (2E)-2-4-(4-bromophenyl)-1,3-thiazol-2-yl-3-(3,4-difluorophenyl)aminoprop-2-enenitrile have also been investigated in detail. Preclinical studies have demonstrated that it has favorable oral bioavailability and a reasonable half-life, which are important factors for its potential use as an orally administered therapeutic agent. Additionally, toxicological studies have shown that it has a favorable safety profile at therapeutic doses.
Recent advancements in computational chemistry have further enhanced our understanding of the structure-function relationship of (2E)-2-4-(4-bromophenyl)-1,3-thiazol-2-yl-3-(3,4-difluorophenyl)aminoprop-2-enenitrile. Molecular docking studies have provided insights into its binding interactions with target proteins, which can guide future drug design efforts. These computational tools have also been used to identify potential off-target effects and optimize the compound's selectivity.
In conclusion, (2E)-2-4-(4-bromophenyl)-1,3-thiazol-2-yl-3-(3,4-difluorophenyl)aminoprop-2-enenitrile (CAS No. 477297-35-1) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and development in the field of medicinal chemistry. Ongoing studies are expected to provide more detailed insights into its mechanisms of action and clinical potential.
477297-35-1 ((2E)-2-4-(4-bromophenyl)-1,3-thiazol-2-yl-3-(3,4-difluorophenyl)aminoprop-2-enenitrile) 関連製品
- 1214342-03-6(3-(3-Fluoro-4-nitrophenyl)pyridine)
- 2104986-10-7(Methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoate)
- 1343065-02-0(2-(3-Hydroxyazetidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one)
- 87976-71-4(Propanoic-1-13C acid,2-oxo-, sodium salt (1:1))
- 2060027-08-7(1-(4-hydroxy-2,3-dihydro-1H-isoindol-2-yl)-2-methylpropan-1-one)
- 2171260-37-8((3R)-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidohexanoic acid)
- 2227683-77-2(2-(1RS,3SR)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclopentylacetic acid)
- 1448130-08-2(2-bromo-N-2-hydroxy-2-(3-methylthiophen-2-yl)ethylbenzene-1-sulfonamide)
- 34210-10-1(Prostaglandin E2-d4)
- 2361826-56-2(N-[4-[[4-(2-Methoxyethyl)-1-piperidinyl]carbonyl]phenyl]-2-propenamide)